N-(dimethylsulfonio)-4-chlorobenzenecarboximidate
Description
N-(dimethylsulfonio)-4-chlorobenzenecarboximidate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfonium group attached to a chlorobenzene ring, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C9H10ClNOS |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
(1Z)-4-chloro-N-dimethylsulfoniobenzenecarboximidate |
InChI |
InChI=1S/C9H10ClNOS/c1-13(2)11-9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
InChI Key |
YZUGYBGEMFPLPY-UHFFFAOYSA-N |
Isomeric SMILES |
C[S+](C)/N=C(/C1=CC=C(C=C1)Cl)\[O-] |
Canonical SMILES |
C[S+](C)N=C(C1=CC=C(C=C1)Cl)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dimethylsulfonio)-4-chlorobenzenecarboximidate typically involves the reaction of 4-chlorobenzenecarboximidate with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonium group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent quality and yield. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(dimethylsulfonio)-4-chlorobenzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group back to a thioether.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N-(dimethylsulfonio)-4-chlorobenzenecarboximidate has several applications in scientific research:
Biology: Studied for its potential role in biological systems as a source of sulfur.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(dimethylsulfonio)-4-chlorobenzenecarboximidate involves its interaction with various molecular targets. The sulfonium group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): A related compound with a sulfoxide group instead of a sulfonium group.
Dimethyl sulfide (DMS): A simpler analog with a thioether group.
Sulfonamides: Compounds containing a sulfonamide group, which have different reactivity and applications
Uniqueness
N-(dimethylsulfonio)-4-chlorobenzenecarboximidate is unique due to the presence of both a sulfonium group and a chlorobenzene ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
